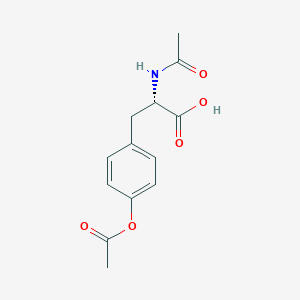

AC-TYR(AC)-OH

説明

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, also known as (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド定量化

AC-TYR(AC)-OHの固有の蛍光特性、特にチロシン成分からの蛍光特性は、ペプチドの定量化に利用できます 。この方法は、従来のアミノ酸分析に代わる方法を提供し、ペプチド系不純物が存在する場合、より正確な結果が得られます。

タンパク質およびペプチド修飾

この化合物の反応性は、タンパク質やペプチド中のチロシン残基を、選択的に切断、官能化、およびコンジュゲート化するための適切なツールとなっています 。これは、薬剤の最適化、標的薬剤送達、および生体材料開発に重要な意味を持っています。

タンパク質研究におけるUV-Vis分光法

This compoundのチロシン側基は、UV-Vis分光法を用いて研究することで、タンパク質の構造とダイナミクスを理解できます 。この用途は、タンパク質の機能と相互作用メカニズムを解明するために不可欠です。

生物触媒的誘導体化

This compoundは、酵素的生物触媒によって、医薬品、食品、化粧品業界向けのさまざまな高価値化学物質を生成することができます 。このプロセスは、この化合物の多用途性と産業用途における経済的可能性を強調しています。

細菌チロシナーゼを用いた有機合成

細菌チロシナーゼは、this compoundを用いて、L-ドーパやメラニンなどの医薬品的に重要な化合物の合成、およびタンパク質の架橋反応に使用できます 。これは、新しい合成経路の開発におけるこの化合物の役割を示しています。

創薬と薬剤送達

This compoundの構造的特徴は、特に中性子捕捉療法に適したホウ素担体として、新しい薬剤および薬剤送達システムの設計のための候補となっています 。生理的条件下での安定性は、薬理学的可能性の重要な要素です。

作用機序

Target of Action

AC-TYR(AC)-OH, also known as n,o-diacetyl-l-tyrosine or (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a complex compound with multiple potential targets. One of the primary targets of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment that gives color to our skin and hair . Another potential target could be the β-tubulin gene, as suggested by some studies .

Mode of Action

It’s suggested that the compound might interact with the tyrosinase enzyme, affecting its catalytic activities . In the case of β-tubulin, it’s hypothesized that the compound might affect the gene’s expression or function .

Biochemical Pathways

Given its potential interaction with tyrosinase, it might influence the melanogenesis pathway, which involves the conversion of tyrosine to melanin . If it interacts with β-tubulin, it could potentially affect microtubule dynamics and related cellular processes .

Pharmacokinetics

Studies suggest that similar compounds can be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

If it interacts with tyrosinase, it could potentially affect melanin production, leading to changes in skin and hair pigmentation . If it affects β-tubulin, it could influence cell division and other microtubule-dependent processes . In the context of disease, it has been suggested that this compound might have neuroprotective effects in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938404 | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-23-6 | |

| Record name | N,O-Diacetyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-tyrosyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)